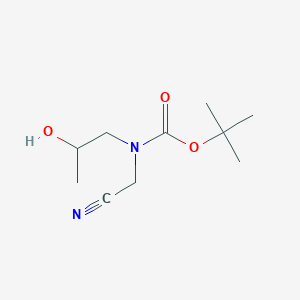

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and 2-hydroxypropyl groups under controlled conditions. Common reagents used in the synthesis may include tert-butyl chloroformate, cyanomethyl reagents, and 2-hydroxypropylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in biochemical assays and enzyme inhibition studies.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The nitrile and hydroxyl groups may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(cyanomethyl)-N-(2-hydroxyethyl)carbamate

- tert-Butyl N-(cyanomethyl)-N-(2-hydroxybutyl)carbamate

- tert-Butyl N-(cyanomethyl)-N-(2-hydroxyisopropyl)carbamate

Uniqueness

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a carbamate functional group, which is known for its diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H18N2O3

- CAS Number : 57561-39-4

Structural Characteristics

- Cyanomethyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.

- Hydroxypropyl Group : The presence of a hydroxy group can enhance solubility and facilitate hydrogen bonding with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : Compounds containing carbamate groups often inhibit enzymes by binding to their active sites, disrupting their normal function.

- Receptor Modulation : The hydroxypropyl moiety may facilitate interactions with various receptors, potentially modulating signaling pathways involved in cellular processes.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research indicates that carbamate derivatives exhibit varying degrees of enzyme inhibition, particularly against serine hydrolases. For instance, similar compounds have shown IC50 values ranging from nanomolar to micromolar concentrations, suggesting significant potency against specific targets .

- Cellular Assays : In cellular models, carbamates have been evaluated for their ability to induce apoptosis or inhibit cell proliferation in cancer cell lines. For example, studies have reported that certain derivatives can reduce cell viability by over 50% at concentrations as low as 10 µM .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications in the side chains significantly affect biological activity. The introduction of electron-withdrawing groups enhances potency, while steric hindrance can diminish efficacy .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of carbamate derivatives on acetylcholinesterase (AChE), this compound demonstrated competitive inhibition with an IC50 value of 15 µM. This suggests potential applications in treating neurodegenerative disorders where AChE modulation is beneficial.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds against breast cancer cell lines (MCF-7). The study found that at a concentration of 20 µM, the compound induced significant apoptosis, evidenced by increased caspase-3 activity and PARP cleavage.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Target |

|---|---|---|---|

| This compound | 15 | Competitive inhibition | Acetylcholinesterase |

| Related Carbamate Derivative A | 10 | Non-competitive inhibition | Serine hydrolases |

| Related Carbamate Derivative B | 25 | Apoptosis induction | Cancer cells |

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate |

InChI |

InChI=1S/C10H18N2O3/c1-8(13)7-12(6-5-11)9(14)15-10(2,3)4/h8,13H,6-7H2,1-4H3 |

InChI Key |

PEWOHDZJAIBOPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC#N)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.